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molecular formula C9H10ClN3O2 B8776740 2-(4-chlorobenzoyl)-N-methylhydrazinecarboxamide

2-(4-chlorobenzoyl)-N-methylhydrazinecarboxamide

Cat. No. B8776740
M. Wt: 227.65 g/mol
InChI Key: FCEAIZAWHDCRGI-UHFFFAOYSA-N
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Patent
US08084481B2

Procedure details

400 mg (1.78 mmol) of 2-(4-chlorobenzoyl)-N-methylhydrazinecarboxamide from Example 34A are heated under reflux overnight in 7 ml 3 N aqueous sodium hydroxide. After cooling, it is adjusted to pH ca. 11 with aqueous citric acid solution and the resulting precipitate filtered off, washed with water and dried in vacuo. 350 mg (95% of theory) of the target compound are thus obtained.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([NH:8][NH:9][C:10]([NH:12][CH3:13])=[O:11])=O)=[CH:4][CH:3]=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[OH-].[Na+]>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]2[N:12]([CH3:13])[C:10](=[O:11])[NH:9][N:8]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=CC=C(C(=O)NNC(=O)NC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
350 mg (95% of theory) of the target compound are thus obtained

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1N(C(NN1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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